Cas no 810-52-6 (Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-)
810-52-6 structure
Product Name:Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-
Número CAS:810-52-6
MF:C32H42O3
Megavatios:474.6740899086
CID:706999
Update Time:2024-02-04
Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- Propiedades químicas y físicas
Nombre e identificación
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- Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-
- 2,6-[bis(5-tert-butylsalicyl)]-para-tert-butylphenol
- 4-tert-Butyl-2,6-bis-(5-tert-butyl-2-hydroxy-benzyl)-phenol
- 4-tert-butyl-3,5-bis[(5-tert-butyl-2-hydroxyphenyl)methyl]phenol
- 2,6-Xylenol,4-tert-butyl-a,a'-bis(5-tert-butyl-2-hydroxyphenyl)- (6CI,7CI,8CI)
- 2,6-Bis(2-hydroxy-5-tert-butylbenzyl)-4-tert-butylphenol
- NSC 634603
- Phenol, 4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-
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- Renchi: 1S/C32H42O3/c1-30(2,3)24-10-12-27(33)20(16-24)14-22-18-26(32(7,8)9)19-23(29(22)35)15-21-17-25(31(4,5)6)11-13-28(21)34/h10-13,16-19,33-35H,14-15H2,1-9H3
- Clave inchi: CZXDXDAKWOMNKB-UHFFFAOYSA-N
- Sonrisas: C1(O)=C(CC2=CC(C(C)(C)C)=CC=C2O)C=C(C(C)(C)C)C=C1CC1=CC(C(C)(C)C)=CC=C1O
Atributos calculados
- Calidad precisa: 474.31300
Propiedades experimentales
- Denso: 1.070±0.06 g/cm3(Predicted)
- Punto de fusión: 213.5 °C
- Punto de ebullición: 585.4±45.0 °C(Predicted)
- PSA: 60.69000
- Logp: 7.87750
- PKA: 9.89±0.43(Predicted)
Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- Métodos de producción
Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]- Literatura relevante
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
810-52-6 (Phenol,4-(1,1-dimethylethyl)-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-) Productos relacionados
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